8-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one
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Overview
Description
8-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused ring system that includes a tetrazole and a quinazoline moiety. The presence of a chlorine atom at the 8th position adds to its unique chemical properties. Compounds of this nature are often studied for their potential biological and pharmacological activities.
Preparation Methods
The synthesis of 8-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6,7-dimethoxy-2-chloroquinazolin-4-amine with sodium azide, followed by cyclization to form the tetrazole ring . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
8-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential proteins and nucleic acids in microbial cells, leading to cell death . In anticancer research, it inhibits key enzymes involved in cell cycle regulation, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
8-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to its fused tetrazole-quinazoline ring system and the presence of a chlorine atom. Similar compounds include:
Tetrazolo[1,5-a]quinazoline: Lacks the chlorine atom but shares the fused ring system.
Quinoxalines: Another class of fused heterocycles with similar biological activities.
Thiazoloquinazolines: These compounds have a sulfur atom in place of the nitrogen in the tetrazole ring and exhibit different chemical properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
62484-05-3 |
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Molecular Formula |
C8H4ClN5O |
Molecular Weight |
221.60 g/mol |
IUPAC Name |
8-chloro-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C8H4ClN5O/c9-4-1-2-5-6(3-4)14-8(10-7(5)15)11-12-13-14/h1-3H,(H,10,11,13,15) |
InChI Key |
ZHQVALCMXWISLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C(=NN=N3)NC2=O |
Origin of Product |
United States |
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